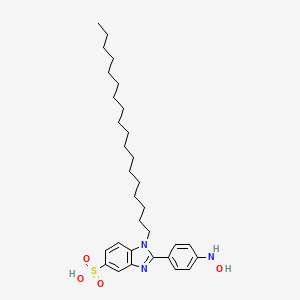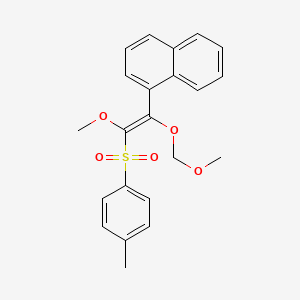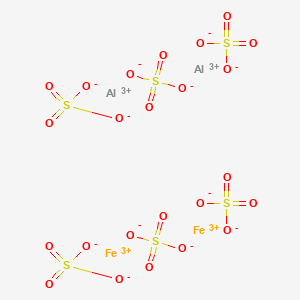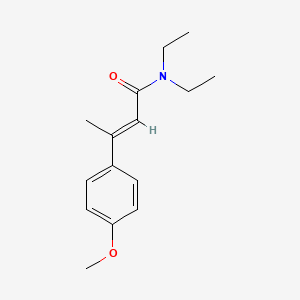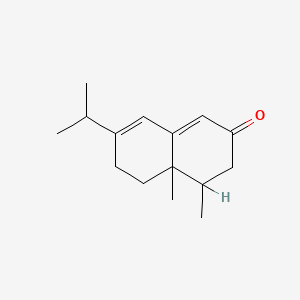
4,4a,5,6-Tetrahydro-7-isopropyl-4,4a-dimethylnaphthalene-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 4,4a,5,6-Tétrahydro-7-isopropyl-4,4a-diméthylnaphtalène-2(3H)-one est un composé organique qui appartient à la classe des naphtalènes. Ces composés sont caractérisés par leurs deux cycles benzéniques fusionnés, qui peuvent être modifiés par divers groupes fonctionnels. Ce composé particulier présente un groupe cétone en position 2 et des groupes isopropyle et méthyle à d’autres positions, ce qui en fait un dérivé unique du naphtalène.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 4,4a,5,6-Tétrahydro-7-isopropyl-4,4a-diméthylnaphtalène-2(3H)-one implique généralement des réactions organiques en plusieurs étapes. Une méthode courante pourrait inclure :
Matière de départ : Un dérivé de naphtalène approprié.
Introduction du groupe fonctionnel : Introduction des groupes isopropyle et méthyle par alkylation de Friedel-Crafts.
Réduction : Réduction partielle du cycle naphtalène pour introduire une fonctionnalité tétrahydro.
Formation de cétone : Oxydation de la position appropriée pour former le groupe cétone.
Méthodes de production industrielle
Les méthodes de production industrielle impliqueraient probablement des étapes similaires, mais à plus grande échelle, avec des optimisations en termes de rendement et de pureté. Les catalyseurs et les conditions de réaction spécifiques (température, pression, solvants) seraient ajustés pour maximiser l’efficacité.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le groupe cétone peut être oxydé davantage pour former des acides carboxyliques ou d’autres dérivés oxydés.
Réduction : La cétone peut être réduite en un alcool.
Substitution : Les groupes isopropyle et méthyle peuvent subir diverses réactions de substitution.
Réactifs et conditions courants
Oxydation : Réactifs comme le permanganate de potassium (KMnO₄) ou le trioxyde de chrome (CrO₃).
Réduction : Réactifs comme le borohydrure de sodium (NaBH₄) ou l’hydrure de lithium et d’aluminium (LiAlH₄).
Substitution : Agents halogénants ou nucléophiles pour les réactions de substitution.
Principaux produits
Oxydation : Acides carboxyliques ou esters.
Réduction : Alcools.
Substitution : Divers dérivés de naphtalène substitués.
4. Applications de la recherche scientifique
La 4,4a,5,6-Tétrahydro-7-isopropyl-4,4a-diméthylnaphtalène-2(3H)-one peut être utilisée dans divers domaines :
Chimie : Comme intermédiaire dans la synthèse de molécules organiques plus complexes.
Biologie : Utilisation potentielle pour étudier les effets des dérivés du naphtalène sur les systèmes biologiques.
Médecine : Applications possibles dans le développement de médicaments, en particulier si le composé présente une activité biologique.
Industrie : Utilisé comme précurseur dans la fabrication de colorants, de parfums ou d’autres produits chimiques industriels.
Applications De Recherche Scientifique
4,4a,5,6-Tetrahydro-7-isopropyl-4,4a-dimethylnaphthalene-2(3H)-one can be used in various fields:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of naphthalene derivatives on biological systems.
Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.
Industry: Use as a precursor in the manufacture of dyes, fragrances, or other industrial chemicals.
Mécanisme D'action
Le mécanisme d’action dépendrait de l’application spécifique. Par exemple, s’il est utilisé dans le développement de médicaments, le composé pourrait interagir avec des enzymes ou des récepteurs spécifiques dans l’organisme. Les cibles moléculaires et les voies seraient identifiées par des études biochimiques détaillées.
Comparaison Avec Des Composés Similaires
Composés similaires
Naphtalène : Le composé parent avec deux cycles benzéniques fusionnés.
Tétraline : Un dérivé partiellement hydrogéné du naphtalène.
Isopropylnaphtalène : Un dérivé du naphtalène avec un groupe isopropyle.
Unicité
La 4,4a,5,6-Tétrahydro-7-isopropyl-4,4a-diméthylnaphtalène-2(3H)-one est unique en raison de son motif de substitution spécifique et de la présence d’un groupe cétone, qui peut conférer des propriétés chimiques et physiques différentes par rapport à ses analogues.
Propriétés
Numéro CAS |
93840-79-0 |
|---|---|
Formule moléculaire |
C15H22O |
Poids moléculaire |
218.33 g/mol |
Nom IUPAC |
4,4a-dimethyl-7-propan-2-yl-3,4,5,6-tetrahydronaphthalen-2-one |
InChI |
InChI=1S/C15H22O/c1-10(2)12-5-6-15(4)11(3)7-14(16)9-13(15)8-12/h8-11H,5-7H2,1-4H3 |
Clé InChI |
ZMOKITSGSADCRZ-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(=O)C=C2C1(CCC(=C2)C(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


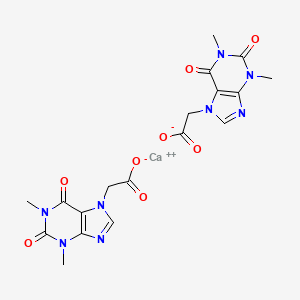
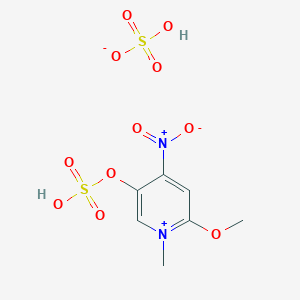
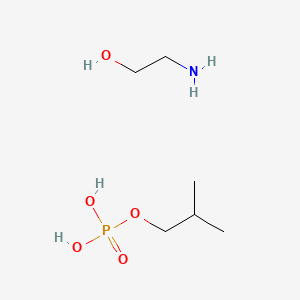

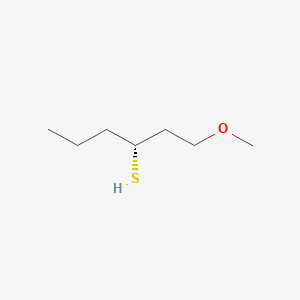

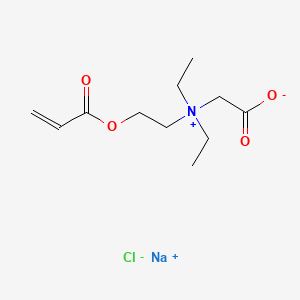
![3-[(2S)-5,5-dimethyl-3-octadecyl-1,3-thiazolidin-2-yl]-4-hydroxybenzenesulfonic acid](/img/structure/B12686862.png)
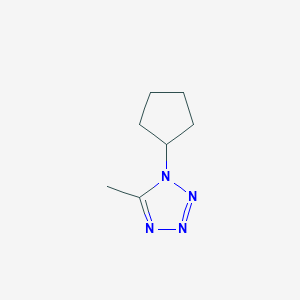
![[(1R)-9-azabicyclo[4.2.1]non-2-en-2-yl]-(1,2-oxazolidin-2-yl)methanone;(E)-but-2-enedioic acid](/img/structure/B12686884.png)
